ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Description
Properties
IUPAC Name |
ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-13(17)14-10-5-3-6-11(9-10)15-8-4-7-12(15)16/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWYJOVCCMQOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate typically involves the reaction of ethyl carbamate with 3-(2-oxopyrrolidin-1-yl)aniline. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. For instance, the reaction mixture can be refluxed in dimethylformamide (DMF) at 130°C for a couple of hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
Ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has shown promise as a therapeutic agent in several studies:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly carbonic anhydrases, which are crucial in physiological processes. In vitro studies have demonstrated significant inhibition with IC₅₀ values around 0.25 µM for Carbonic Anhydrase II and 0.30 µM for Carbonic Anhydrase IV, indicating potential applications in treating conditions like glaucoma and metabolic disorders.
-
Antitumor Activity : Research has indicated that the compound exhibits cytotoxic effects on cancer cell lines. For example:
These findings suggest that this compound could be further explored as a potential anticancer drug.
Cell Line IC₅₀ (µM) Effect MCF-7 (Breast) 12.5 Induced apoptosis HCT116 (Colon) 15.0 Cell cycle arrest at G1 phase
Biological Studies
The compound has been investigated for its biological activities beyond enzyme inhibition:
- Anti-inflammatory Properties : In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Industrial Applications
In addition to its medicinal applications, this compound can serve as an intermediate in the synthesis of other complex compounds:
- Synthesis of Oxazolidinones : The compound can be utilized in the synthesis of oxazolidinones, which are important in developing antibacterial agents and other pharmaceuticals .
Case Study on Anticancer Efficacy
A xenograft model study demonstrated that administering this compound at a dosage of 20 mg/kg body weight daily for two weeks resulted in a significant reduction of tumor volume by approximately 45% compared to control groups.
Case Study on Enzyme Inhibition
In vitro assays conducted using human erythrocytes confirmed that the compound effectively inhibited carbonic anhydrase activity, supporting its application in conditions like metabolic acidosis.
Mechanism of Action
The mechanism of action of ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Pyrrolidinone vs. Other Lactam Rings
The pyrrolidinone ring distinguishes this compound from analogs with alternative lactam systems (e.g., piperidinone or caprolactam). Key differences include:
- Ring Puckering: The five-membered pyrrolidinone exhibits significant puckering (amplitude ≈ 0.45 Å) compared to six-membered lactams (e.g., piperidinone, amplitude ≈ 0.25 Å), as defined by Cremer-Pople coordinates . This conformational rigidity may enhance binding specificity in biological targets.
- Hydrogen Bonding: The 2-oxo group in pyrrolidinone acts as a hydrogen bond acceptor, a feature shared with other lactams but modulated by ring size and puckering.
Table 1: Structural and Physicochemical Comparison
*LogP values estimated via fragment-based methods.
Functional Group Variations: Carbamate vs. Ester/Amide
- Carbamate Stability : The carbamate group (–O(CO)NH–) offers greater hydrolytic stability under physiological conditions compared to esters, as seen in the benzimidazole-ester analog (Table 1, Row 4) . This enhances oral bioavailability.
- Amide vs.
Conformational Analysis and Bioactivity
Crystallographic studies (validated via SHELXL and structure-checking protocols ) reveal that the phenyl-pyrrolidinone-carbamate scaffold adopts a twisted conformation, optimizing interactions with hydrophobic pockets in enzyme active sites. In contrast, piperidinone-containing analogs exhibit flatter geometries, which may reduce binding affinity in sterically constrained targets.
Biological Activity
Ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a pyrrolidinone ring linked to a phenyl group and an ethyl carbamate moiety. This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The pyrrolidinone ring can modulate the activity of these biological macromolecules, potentially leading to therapeutic effects. Specific pathways affected by this compound include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases characterized by overactive enzymatic functions.
- Receptor Modulation : Interaction with receptors can lead to alterations in signaling pathways, influencing cellular responses.
Anticancer Properties
Research indicates that derivatives of ethyl carbamate compounds, including this compound, exhibit anticancer properties. Studies have shown that modifications in the carbamate group can enhance the cytotoxic effects against various cancer cell lines. For instance, one study demonstrated significant activity against human cancer cell lines, suggesting its potential as a lead compound for drug development in oncology.
Antimicrobial Activity
The compound has also been investigated for antimicrobial properties. Preliminary studies indicate that it may possess activity against certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics .
Case Study 1: Anticancer Activity
In a study involving the treatment of cancer cell lines with this compound, researchers observed a dose-dependent reduction in cell viability. The IC50 values were determined through MTT assays, revealing that the compound effectively inhibited cell growth at concentrations as low as 10 µM .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.
Comparative Analysis with Similar Compounds
A comparison of this compound with other carbamate derivatives highlights its unique biological profile:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Ethyl N-(3-(2-oxopyrrolidin-1-yl)phenyl)carbamate | Anticancer, Antimicrobial | Enzyme inhibition, receptor modulation |
| Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylcarbamate | Moderate anticancer activity | Similar enzymatic interactions |
| 3-[2-(2-oxopyrrolidin-1-yl)ethyl]-1-phenylurea | Limited antibacterial effects | Primarily targets different metabolic pathways |
Q & A
Basic: What are the recommended synthetic routes for ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate, and how can its purity be validated?
Methodological Answer:
The synthesis typically involves coupling 3-(2-oxopyrrolidin-1-yl)aniline with ethyl chloroformate under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane . Key steps include:
- Intermediate Isolation : Purify the aniline precursor via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Carbamate Formation : Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Characterization : Use H NMR (DMSO-d6) to confirm the carbamate linkage (δ ~10.5 ppm for NH, δ ~4.2 ppm for CH2CH3) and pyrrolidinone protons (δ ~2.0–2.5 ppm for CH2 groups) .
- Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; purity ≥95% is recommended for biological assays .
Basic: What analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX-2018 for structure refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution ≤1.0 Å. Validate geometric restraints (e.g., bond lengths, angles) against the Cambridge Structural Database .
- Spectroscopic Analysis :
Basic: What physicochemical properties are essential for pharmacological profiling?
Methodological Answer:
- Lipophilicity : Determine logP via reverse-phase HPLC (C18 column, isocratic methanol/water 70:30). Compare retention times to standards with known logP values .
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. For low solubility (<50 µM), consider prodrug strategies (e.g., esterification of the carbamate group) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., hydrolysis of the carbamate group) .
Advanced: How can crystallographic data resolve contradictions in reported conformational flexibility of the pyrrolidinone ring?
Methodological Answer:
- Puckering Analysis : Apply Cremer-Pople parameters (e.g., total puckering amplitude, ) to quantify ring non-planarity. For this compound, expect ~0.5 Å with a chair-like conformation .
- Dynamic Studies : Use variable-temperature crystallography (100–300 K) to assess torsional flexibility. Discrepancies in literature data may arise from temperature-dependent pseudorotation .
- Validation Tools : Cross-validate with DFT calculations (B3LYP/6-31G*) to compare experimental vs. theoretical bond angles (e.g., C-N-C in pyrrolidinone) .
Advanced: How to address contradictions in pharmacological activity data across in vitro vs. in vivo models?
Methodological Answer:
- Metabolic Stability : Test hepatic microsomal stability (human/rat) to identify rapid hydrolysis of the carbamate group, which may reduce in vivo efficacy .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound). Low unbound fractions (<5%) may explain reduced activity despite high in vitro potency .
- Dose Optimization : Adjust dosing regimens based on pharmacokinetic parameters (e.g., t1/2, AUC) derived from LC-MS/MS plasma profiling .
Advanced: What computational strategies improve SAR studies for carbamate derivatives?
Methodological Answer:
- 3D-QSAR : Build CoMFA/CoMSIA models using aligned carbamate derivatives. Focus on electrostatic (carbamate carbonyl) and steric (pyrrolidinone substituents) fields .
- Molecular Dynamics : Simulate ligand-receptor binding (e.g., GABA-A receptors) with GROMACS. Identify key hydrogen bonds (e.g., carbamate NH to Asp206) and π-π stacking (phenyl ring to Tyr160) .
- ADMET Prediction : Use SwissADME to prioritize derivatives with optimal permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and minimal CYP3A4 inhibition .
Advanced: How to design analogs targeting mitochondrial electron transport chain inhibition?
Methodological Answer:
- Scaffold Modification : Introduce electron-deficient substituents (e.g., nitro groups) at the phenyl ring to enhance binding to Complex I (NADH dehydrogenase) .
- Mitochondrial Localization : Attach triphenylphosphonium cations via alkyl linkers to improve mitochondrial uptake .
- Functional Assays : Measure oxygen consumption rate (OCR) in HepG2 cells using Seahorse XF Analyzer. Prioritize analogs showing >50% OCR reduction at 10 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
